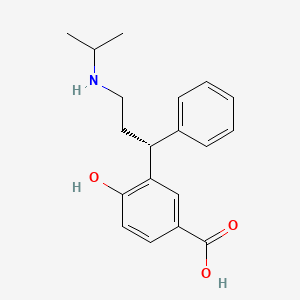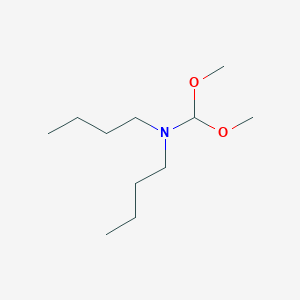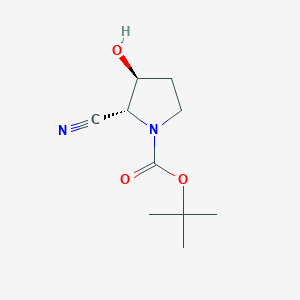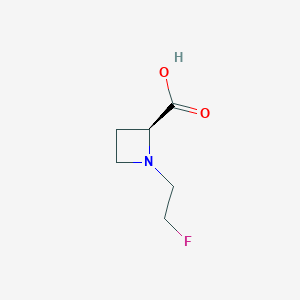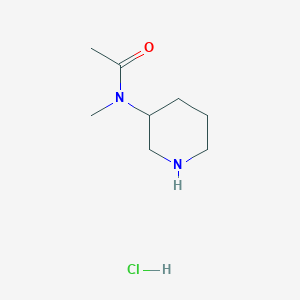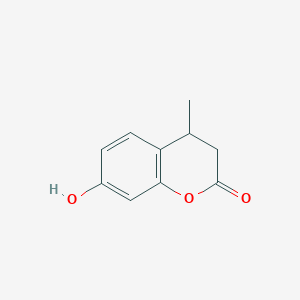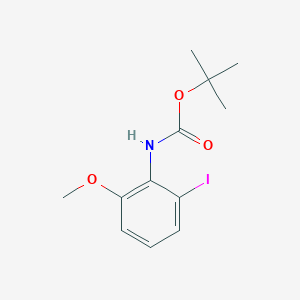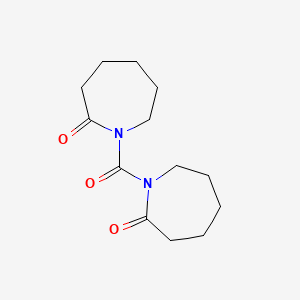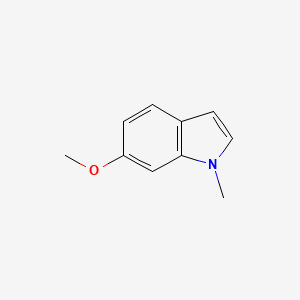
6-methoxy-1-methyl-1H-indole
Descripción general
Descripción
6-Methoxy-1-methyl-1H-indole is a compound characterized by the presence of a methoxy group attached to an indole ring. This compound is known for its presence in various natural products and pharmaceuticals. It is a white to off-white crystalline powder with the chemical formula C10H11NO.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-methyl-1H-indole can be achieved through various methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. Another method includes the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy group or the indole ring itself can be subject to oxidation reactions.
Grignard Reaction: Under suitable conditions, a Grignard reagent might react with the substrate.
Alkylation/Acylation: The indole nitrogen or other positions might be susceptible to alkylation or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, Grignard reagents for Grignard reactions, and alkylating or acylating agents for alkylation or acylation reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized indole derivatives, while alkylation or acylation reactions may produce alkylated or acylated indole compounds.
Aplicaciones Científicas De Investigación
6-Methoxy-1-methyl-1H-indole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-methoxy-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The specific details of its mechanism of action depend on the biological activity being studied. For example, its antioxidant properties may involve the scavenging of free radicals, while its anti-inflammatory effects may involve the inhibition of inflammatory pathways .
Comparación Con Compuestos Similares
6-Methoxy-1-methyl-1H-indole can be compared with other similar compounds, such as:
6-Methoxyindole: Similar in structure but lacks the methyl group at the nitrogen position.
1-Methylindole: Similar in structure but lacks the methoxy group.
Indole: The parent compound without any substituents.
The uniqueness of this compound lies in the presence of both the methoxy and methyl groups, which contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
6-methoxy-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-5-8-3-4-9(12-2)7-10(8)11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJXLVGZNOINAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406472 | |
| Record name | 6-methoxy-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1968-17-8 | |
| Record name | 6-methoxy-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
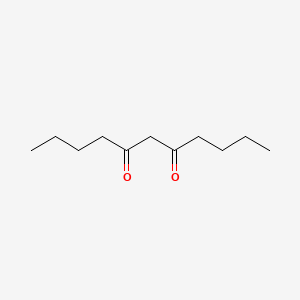
![N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B3049102.png)

![1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3049105.png)
